CD44, keratinocyte

Catalog No.
S1830347
CAS No.
147276-42-4
M.F
C13H9NO4
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CD44, keratinocyte

CAS Number

147276-42-4

Product Name

CD44, keratinocyte

Molecular Formula

C13H9NO4

Molecular Weight

0

Synonyms

CD44, keratinocyte

CD44 is a multifunctional glycoprotein primarily expressed on the surface of various cell types, including keratinocytes. It serves as a receptor for hyaluronic acid and plays critical roles in cell adhesion, migration, and signaling pathways. The protein is encoded by the CD44 gene located on chromosome 11p13 and exists in multiple isoforms due to alternative splicing of its mRNA. The standard isoform, known as CD44 standard, has a molecular mass of approximately 80-90 kDa, while variant isoforms can have higher molecular weights depending on the inclusion of additional exons . CD44's structure includes an extracellular domain that interacts with ligands, a transmembrane domain, and an intracellular domain that connects to the cytoskeleton .

CD44 interacts chemically with hyaluronic acid through non-covalent binding, facilitating a range of biological processes. The binding initiates signaling cascades that activate various intracellular pathways, such as those involving Rho GTPases and phosphoinositide 3-kinase . Additionally, CD44 can undergo proteolytic cleavage by matrix metalloproteinases, leading to the release of soluble fragments that may have distinct biological activities . This cleavage can modulate cellular responses and influence processes like apoptosis and differentiation.

CD44 is integral to several biological activities:

  • Cell Adhesion: It mediates adhesion between cells and the extracellular matrix, which is crucial for maintaining tissue integrity.
  • Cell Migration: CD44 facilitates cell motility necessary for processes like wound healing and immune responses.
  • Signaling: It participates in signal transduction pathways that regulate cell proliferation, differentiation, and survival .
  • Stem Cell Marker: Certain isoforms of CD44 are recognized as markers for stem cells in various tissues, indicating its role in stem cell maintenance and function .

In keratinocytes specifically, CD44 is essential for maintaining epidermal homeostasis and regulating responses to external stimuli such as injury or inflammation .

The synthesis of CD44 involves transcription from the CD44 gene followed by post-translational modifications. The mRNA undergoes alternative splicing to produce various isoforms with distinct functions. In keratinocytes, the synthesis can be influenced by factors such as cytokines and growth factors that modulate gene expression levels. Additionally, glycosylation plays a significant role in determining the functional properties of CD44, affecting its interaction with ligands like hyaluronic acid .

CD44 has numerous applications in biomedical research and clinical practice:

  • Cancer Research: Due to its role in metastasis and tumor progression, CD44 is studied as a potential therapeutic target in cancer treatment.
  • Wound Healing: Its involvement in cell migration makes it a candidate for therapies aimed at enhancing wound healing processes.
  • Regenerative Medicine: As a stem cell marker, CD44 is used in studies related to tissue regeneration and repair.
  • Diagnostics: Variants of CD44 are being explored as biomarkers for certain diseases, including cancers and inflammatory conditions .

Research has extensively documented the interactions between CD44 and various ligands:

  • Hyaluronic Acid: The primary ligand for CD44; this interaction is crucial for cellular responses such as migration and proliferation.
  • Osteopontin: Another significant ligand that influences cell adhesion and signaling pathways related to cancer progression .
  • Matrix Metalloproteinases: These enzymes can cleave CD44, affecting its function and interactions with other cellular components .

Studies using knockout models have demonstrated that loss of CD44 significantly impairs keratinocyte function, highlighting its importance in skin biology .

Several compounds share structural or functional similarities with CD44. Here are some notable examples:

CompoundSimilarity to CD44Unique Features
IntegrinsBoth are involved in cell adhesion and migrationIntegrins primarily bind to extracellular matrix proteins
SelectinsInvolved in leukocyte adhesion during inflammationSelectins are primarily involved in transient interactions
SyndecansBoth serve as co-receptors for growth factorsSyndecans are proteoglycans that bind heparan sulfate

CD44's uniqueness lies in its extensive alternative splicing capabilities leading to diverse isoforms that perform specialized roles in various physiological contexts. Its predominant role as a receptor for hyaluronic acid further distinguishes it from these other adhesion molecules.

Structural Basis of Hyaluronan Binding to CD44's Link Module

The structural foundation of CD44-hyaluronan interaction centers on the highly conserved Link module domain, which provides the primary binding site for hyaluronan recognition [1]. The Link module adopts a lectin-like fold comprising residues 32-124, forming a compact globular structure that serves as the core framework for hyaluronan binding [5]. Crystal structures of the CD44-hyaluronan complex reveal that the interaction is dominated by shape and hydrogen-bonding complementarity, with the binding groove accommodating the hyaluronan polymer through precise geometric fitting [5].

The extracellular hyaluronan-binding domain of CD44 consists of three distinct structural regions: the conserved Link module core, an N-terminal extension (residues 21-31), and a C-terminal extension (residues 125-152) [6] [18]. High-resolution crystal structures determined at 1.60 and 1.08 Å resolution demonstrate that the fold remains remarkably resistant to structural deformation across different crystal environments, indicating the robustness of the binding architecture [6].

A critical structural feature involves two conformational forms of the receptor that differ in the orientation of crucial hyaluronan-binding residues [5]. In the murine system, Arginine 45 (equivalent to Arginine 41 in human CD44) serves as the key contact residue, with its conformational state directly determining binding affinity [5] [19]. The A-form conformation lacks direct arginine-hyaluronan contact, while the B-form establishes direct hydrogen bonding between the Arginine 41 side chain and hyaluronan, resulting in substantially enhanced binding stability [29].

Disulfide bond architecture plays a fundamental role in maintaining structural integrity and regulating binding function [2]. Two conserved disulfide bonds span the Link domain superfamily: one at the core (Cysteine 53-Cysteine 108) that stabilizes the overall fold, and another in the binding groove (Cysteine 77-Cysteine 97) that directly modulates hyaluronan recognition [2]. The binding site disulfide bond adopts a solvent-accessible configuration characteristic of labile disulfide bonds, allowing for redox-mediated regulation of binding activity [2].

Table 1: Structural Components of CD44 Hyaluronan-Binding Domain

FeatureResidue Range/DetailsFunction
Link Module CoreResidues 32-124 (conserved fold)Provides structural framework for hyaluronan binding
N-terminal ExtensionResidues 21-31Contributes to binding site formation
C-terminal ExtensionResidues 125-152/161Undergoes order-disorder transition for affinity regulation
Critical Arginine ResiduesArg41 (human), Arg45 (mouse)Direct hydrogen bonding with hyaluronan
Disulfide BondsCys53-Cys108 (core), Cys77-Cys97 (binding site)Structural stability and redox regulation
Conformational StatesOrdered (O) and Partially Disordered (PD)Low-affinity (O) vs high-affinity (PD) binding

The CD44 hyaluronan-binding domain exhibits dynamic conformational switching between ordered and partially disordered states [12]. Nuclear magnetic resonance analyses demonstrate that the domain exists in equilibrium between a low-affinity ordered state and a high-affinity partially disordered state, with transition rates of approximately 500 milliseconds [12]. The ordered state maintains the C-terminal segment in a well-folded configuration, while the partially disordered state involves unfolding of the C-terminal region distant from the binding site [12].

Molecular dynamics simulations reveal three topographically distinct binding modes that collectively define the interaction fingerprint between CD44 and hyaluronan [11]. The crystallographically observed mode represents the strongest binding configuration, while two additional metastable modes are readily accessible during initial binding stages [11]. This multiple binding mode mechanism provides enhanced binding avidity through multivalent interactions and enables one-dimensional diffusion of CD44 along hyaluronan chains [11].

The allosteric regulation mechanism involves conformational transitions that enhance binding affinity through liberation of basic amino acid residues [29]. In the disordered state, multiple basic residues gain sufficient conformational freedom to spontaneously form side-chain contacts with hyaluronan, which they are geometrically unable to accomplish in the constrained ordered state [29]. This order-to-disorder transition provides a molecular explanation for the dramatic enhancement in binding affinity observed experimentally [29].

Role of N-Linked Glycosylation in Modulating CD44-Hyaluronan Affinity

N-linked glycosylation represents a major post-translational modification mechanism that profoundly regulates CD44-hyaluronan binding affinity [3] [8]. The human CD44 hyaluronan-binding domain contains five potential N-glycosylation sites at Asparagine residues 25, 57, 100, 110, and 120, each capable of supporting complex glycan structures [8]. Site-specific analysis reveals that Asparagine 25 and Asparagine 120 exert the most significant regulatory effects on hyaluronan binding when modified with sialic acid-capped glycans [3] [21].

Terminal sialic acids on N-linked glycans function as potent inhibitors of CD44-hyaluronan interaction through competitive intramolecular binding mechanisms [8] [21]. Molecular dynamics simulations demonstrate that α-2,3-linked sialic acids spontaneously form robust charge-paired hydrogen bonds with critical arginine residues, particularly Arginine 41 and Arginine 154 [8]. These intramolecular contacts effectively sequester the positively charged residues essential for hyaluronan recognition, thereby preventing their participation in productive ligand binding [8].

The glycosylation-dependent regulation exhibits remarkable specificity based on glycan terminal structure [16]. Complex-type biantennary N-glycans capped with sialic acid residues dramatically reduce binding affinity, with dissociation constants ranging from 22 to over 150 micromolar depending on the degree of sialylation [16]. In contrast, removal of terminal sialic acids through enzymatic desialylation or metabolic inhibition restores high-affinity binding with dissociation constants as low as 5 micromolar [16].

Table 2: N-Glycosylation Sites and Hyaluronan Binding Regulation

N-Glycosylation SiteEffect on Hyaluronan BindingMechanismClinical Relevance
Asparagine 25Strong inhibition with sialic acid cappingSialic acid forms intramolecular contacts with Arg41Key regulatory site for binding activation
Asparagine 57Moderate effectNot fully characterizedContributing factor
Asparagine 100Minor effectNot fully characterizedContributing factor
Asparagine 110Minor effectNot fully characterizedContributing factor
Asparagine 120Strong inhibition with sialic acid cappingSialic acid competes with hyaluronan for basic residuesKey regulatory site for binding activation

A minimal N-linked N-acetylglucosamine residue proves sufficient to promote CD44-hyaluronan binding, indicating that the core glycan structure provides enhancing effects independent of complex branching patterns [16]. Endoglycosidase H treatment, which removes high-mannose oligosaccharides while leaving a single N-acetylglucosamine attached to the asparagine residue, generates CD44 variants with high hyaluronan affinity [16]. This finding demonstrates that the asparagine-linked N-acetylglucosamine core structure contributes positively to binding interactions [16].

The regulatory mechanism involves selective blocking of specific protein regions by glycan structures, which promotes weaker binding modes while inhibiting the canonical high-affinity interaction [13]. Non-glycosylated CD44 favors the canonical sub-micromolar binding site, whereas glycosylated CD44 binds hyaluronan through alternative micromolar binding sites [13]. This glycosylation-induced shift in binding mode selection provides a sophisticated mechanism for fine-tuning receptor-ligand interactions based on cellular glycosylation status [13].

O-linked glycosylation also contributes to CD44-hyaluronan binding regulation, particularly in the context of N-deglycosylated receptors [16]. N-deglycosylated CD44 variants containing intact or truncated O-glycans exhibit higher hyaluronan affinity compared to completely deglycosylated proteins [16]. The enhancing effect of O-glycans appears to function through distinct mechanisms from N-glycan regulation, providing additional layers of post-translational control [16].

Cellular regulation of CD44 glycosylation status occurs through dynamic remodeling processes involving endogenous sialidases and other glycan-modifying enzymes [8]. Under physiological conditions, various regulatory factors modulate glycan structures to meet cellular requirements as environmental conditions change [8]. This dynamic glycosylation remodeling enables rapid adjustment of CD44-hyaluronan binding affinity in response to cellular signaling cues and extracellular matrix conditions [8].

CD44-Hyaluronan-Mediated Activation of RhoGTPase Signaling (RhoA, Rac1)

CD44-hyaluronan interaction triggers complex intracellular signaling cascades through activation of RhoGTPase family members, particularly RhoA and Rac1 [4] [9]. These small molecular-weight GTPases function as molecular switches that alternate between GTP-bound active states and GDP-bound inactive states, with activated forms preferentially interacting with downstream effector molecules [9]. The binding of hyaluronan to CD44 promotes formation of specific signaling complexes that facilitate guanine nucleotide exchange factor activation and subsequent RhoGTPase stimulation [4].

RhoA-specific signaling pathways initiate through CD44 association with leukemia-associated RhoGEF (LARG) and p115RhoGEF proteins [4] [28]. Immunoprecipitation analyses demonstrate physical association between CD44 and LARG in a stable complex that becomes activated upon hyaluronan binding [28]. The CD44-LARG complex exhibits direct interaction with epidermal growth factor receptor through the LARG-PDZ domain, creating a multi-protein signaling platform [28]. Hyaluronan-CD44 binding induces LARG-mediated RhoA activation, which subsequently stimulates phospholipase C epsilon activity and downstream calcium mobilization pathways [28].

Table 3: CD44-Hyaluronan-Mediated RhoGTPase Signaling Pathways

GTPaseGuanine Exchange FactorDownstream EffectorCellular Function
RhoALARGROCK/ROKMyosin phosphorylation, actomyosin contractility
RhoAp115RhoGEFROCK/ROKPI3K-AKT activation, cell survival
RhoAUnknownPLCεIP3 production, Ca2+ mobilization
Rac1Tiam1PAKActin assembly, cytoskeleton reorganization
Rac1Vav2PKNCortactin phosphorylation, cell adhesion
Cdc42UnknownPAK1Filamin phosphorylation, cell migration

Activated RhoA stimulates Rho-associated coiled-coil-containing protein kinase (ROCK), which serves as a central effector for multiple downstream signaling pathways [4] [9]. ROCK phosphorylation of myosin light chain phosphatase and myosin light chain generates actomyosin-mediated membrane motility essential for cell migration [4]. Additionally, ROCK-mediated phosphorylation of sodium-hydrogen exchanger 1 promotes sodium-hydrogen exchange activity and extracellular acidification, facilitating activation of low pH-dependent extracellular matrix degradation enzymes required for tissue remodeling [4].

The CD44-LARG-RhoA signaling axis also activates phosphoinositide 3-kinase-AKT pathways through ROCK-mediated phosphorylation of Grb2-associated binder-1 [4]. Phosphorylation of Grb2-associated binder-1 promotes membrane localization and phosphoinositide 3-kinase activation, leading to conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [4]. This lipid second messenger activates AKT kinase, promoting cell survival signaling essential for tissue homeostasis and repair processes [4].

Rac1 activation occurs through CD44 interaction with T-lymphoma invasion and metastasis 1 (Tiam1) and Vav2 guanine nucleotide exchange factors [4] [9]. In keratinocytes, hyaluronan promotes CD44 association with these Rac1-specific exchange factors, leading to enhanced Rac1-GTP loading and downstream effector activation [9]. Activated Rac1 stimulates protein kinase N, which phosphorylates phospholipase C gamma 1 and generates inositol 1,4,5-trisphosphate production [9]. The resulting intracellular calcium mobilization activates calcium/calmodulin-dependent protein kinase II, which phosphorylates cytoskeletal proteins including filamin [9].

Rac1-protein kinase N signaling also targets cortactin phosphorylation, generating actin filament reorganization essential for cell-cell adhesion during keratinocyte differentiation [9]. The phosphorylation of cortactin by protein kinase N modulates its interaction with actin-related protein 2/3 complex, thereby regulating actin nucleation and branching dynamics [9]. This cytoskeletal reorganization proves critical for establishing and maintaining adherens junctions between keratinocytes [9].

Cross-talk between RhoA and Rac1 signaling pathways occurs through shared downstream targets and regulatory mechanisms [4]. ROCK phosphorylation of CD44 recruits ankyrin from the cytosol to the membrane, facilitating ankyrin-Tiam1 interaction and subsequent Rac1 activation [4]. This cross-regulatory mechanism ensures coordinated activation of both signaling branches and enables integrated cellular responses to hyaluronan-CD44 stimulation [4].

Table 4: Biophysical Parameters of CD44-Hyaluronan Interactions

ParameterValueMethodSignificance
Dissociation Rate (k°off)0.004-0.005 s⁻¹Force spectroscopyBinding stability under force
Reactive Compliance (x)0.55-0.59 nmForce spectroscopyMechanical responsiveness
Bond Lifetime (at 80 pN)2-5.4 msBell model calculationDuration under physiological shear
Half-maximal Saturation~30 kDa hyaluronanSurface binding assayMultivalent binding threshold
Binding Affinity (Kd)5-150 μM (glycosylation-dependent)Affinity chromatography electrophoresisRegulation by post-translational modifications
Optimal Hyaluronan Size>10⁶ Da (physiological)Cell adhesion assaysOptimal for physiological interactions

The temporal dynamics of RhoGTPase activation following hyaluronan-CD44 binding exhibit distinct kinetic profiles for different family members [23]. Force spectroscopy measurements reveal that CD44-hyaluronan bonds exhibit unstressed dissociation rates of 0.004-0.005 per second and reactive compliance values of 0.55-0.59 nanometers [23]. Under physiological shear stress conditions equivalent to 80 picoNewtons of applied force, bond lifetimes range from 2 to 5.4 milliseconds, providing sufficient duration for signal transduction initiation [23].

CD44 plays a crucial role in regulating the expression of key epidermal differentiation markers, including involucrin and loricrin, through hyaluronan-mediated signaling pathways. Research has demonstrated that CD44 deficiency results in significant alterations in the expression and localization of these essential cornified envelope proteins [1] [2].

Table 1: Effects of CD44 Knockout/Deficiency on Epidermal Differentiation Markers

Differentiation MarkerEffect in CD44 KO/Deficient MiceFold Change/MeasurementStudy Reference
InvolucrinSignificantly reducedNot specifiedBourguignon et al. 2006
LoricrinDecreased in lower layersSlightly decreasedKirschner et al. 2015
FilaggrinGreatly reducedGreatly reducedBourguignon et al. 2006
Keratin 10 (K10)Reduced fluorescence intensityReduced intensityKirschner et al. 2015
Keratin 14 (K14)Minor changes onlyComparable to WTKirschner et al. 2015
ProfilaggrinSignificantly reducedSignificantly reducedBourguignon et al. 2006
Epidermal ThicknessMarked thinningMarked thinning vs WTBourguignon et al. 2006
Hyaluronan StainingMarked reductionReduction in stainingBourguignon et al. 2006
Barrier Recovery TimeDelayed (significant at day 8)8-day delay vs WT closureMultiple studies
Keratinocyte Proliferation (BrdU)Reduced response to stimuliReduced Ki67+ cellsKaya et al. 1997

Studies utilizing CD44 knockout mice have revealed that involucrin expression is dramatically reduced in the epidermis of CD44-deficient animals compared to wild-type controls [1] [3]. This reduction appears to be directly linked to the loss of hyaluronan-CD44 interaction, as downregulation of CD44 in cultured keratinocytes using small interfering ribonucleic acid also significantly inhibits hyaluronan-mediated keratinocyte differentiation [1]. The mechanism involves CD44-dependent activation of specific signaling cascades that promote the transcriptional regulation of involucrin gene expression [4].

Loricrin, another critical component of the cornified envelope, shows a similar pattern of dysregulation in CD44-deficient models. Research has demonstrated that loricrin staining is decreased in the lower layers of the CD44 knockout epidermis, particularly during embryonic development at embryonic day 17.5 [2]. However, the alterations in loricrin expression appear to be less pronounced than those observed for other differentiation markers such as filaggrin [2]. The temporal nature of these changes suggests that CD44 plays a particularly important role during critical developmental windows when epidermal stratification is being established.

The molecular mechanisms underlying CD44-mediated regulation of differentiation markers involve complex signaling pathways. Hyaluronan binding to CD44 promotes the activation of Rac1 signaling and protein kinase N gamma activity, which then phosphorylates phospholipase C-gamma 1 [5]. This cascade produces inositol 1,4,5-trisphosphate and triggers intracellular calcium mobilization, resulting in calcium/calmodulin-dependent protein kinase II activation [5]. The activated kinase subsequently phosphorylates cytoskeletal proteins, leading to cytoskeleton reorganization and enhanced keratinocyte differentiation [5].

Additionally, CD44 influences the expression of differentiation markers through its interaction with transcription factors. Research has shown that CD44 activation upregulates the expression of ovo like transcriptional repressor 1, which promotes epidermal differentiation and upregulates the expression of filaggrin and loricrin [6]. Interleukin-4 and interleukin-13, which are known to inhibit differentiation marker expression, can interfere with this pathway by inhibiting the cytoplasmic-to-nuclear translocation of ovo like transcriptional repressor 1 [6].

CD44-Dependent Control of Keratinocyte Cell Cycle Progression

CD44 exerts significant control over keratinocyte cell cycle progression, particularly influencing the transition from G1 to S phase and overall proliferative capacity. Multiple studies have demonstrated that CD44 expression levels directly correlate with cell cycle regulation and proliferative behavior in keratinocytes [7] [8] [9].

Table 2: CD44-Dependent Control of Cell Cycle Progression

Cell Cycle ParameterEffect of CD44 ExpressionMechanism/PathwayStudy Model
G1 to S Phase TransitionDelayed entry (30 min)EGR-1 regulationJurkat T cells + CD44
S Phase DurationNo significant changeVariable per cellJurkat T cells + CD44
Cell Cycle Arrest PhaseG0/G1 arrestHypophosphorylation of AktGlioma cells (CD44 knockdown)
DNA Synthesis (BrdU incorporation)Reduced incorporationReduced proliferationKeratinocytes
Cyclin D1 ExpressionUpregulated mRNACompensatory upregulationJurkat T cells + CD44
E2F Nuclear TranslocationInhibitedCytoplasmic retentionJurkat T cells + CD44
Colony Formation EfficiencyReducedImpaired clonogenic capacityCD44 knockout keratinocytes
Cell Doubling TimeIncreased (44 hours vs control)Cell cycle delayGlioma cells (CD44 knockdown)

Research has shown that CD44 expression delays the G1 to S phase transition in keratinocytes. In synchronized cell populations, fewer CD44-expressing cells enter S phase compared to controls at the 30-minute timepoint following cell cycle release [7]. This delay is attributed to the hypophosphorylation of protein kinase B (also known as Akt) and reduced expression of early growth response protein 1, both of which are critical regulators of cell cycle progression [7].

The molecular mechanisms underlying CD44-mediated cell cycle control involve multiple pathways. CD44 expression leads to increased calcium influx through calcium release-activated calcium channels, which activates calcium-dependent phosphatases and kinases [7]. This elevated calcium signaling disrupts early growth response protein 1 expression and induces hypophosphorylation of protein kinase B, ultimately resulting in delayed cell cycle progression [7]. Importantly, early growth response protein 1 that is present in CD44-expressing cells is predominantly localized in the cytoplasm rather than the nucleus, rendering it non-functional as a transcription factor [7].

Despite the delayed entry into S phase, CD44-expressing keratinocytes show compensatory mechanisms including upregulation of Cyclin D1 messenger ribonucleic acid expression [7]. However, this upregulation is insufficient to overcome the cell cycle delay imposed by CD44 signaling. The net result is reduced colony formation efficiency and impaired clonogenic capacity in CD44 knockout keratinocytes compared to wild-type controls [10].

Studies using bromodeoxyuridine incorporation assays have demonstrated that CD44 deficiency significantly impairs keratinocyte proliferation in response to various stimuli. CD44 knockout mice show reduced proliferative responses to hair plucking and 12-O-tetradecanoylphorbol-13-acetate treatment, as evidenced by decreased Ki67-positive cells [10] [11]. This impaired proliferative capacity contributes to the delayed wound healing and reduced epidermal thickness observed in CD44-deficient animals [10].

Impact of CD44 Knockout on Epidermal Thinning and Stratification

CD44 knockout results in profound structural alterations in the epidermis, characterized by marked thinning and disrupted stratification patterns. These morphological changes reflect the fundamental role of CD44 in maintaining normal epidermal architecture and barrier function [1] [10] [12].

Table 3: Impact of CD44 Knockout on Epidermal Structure and Function

Structural ParameterCD44 KO PhenotypeQuantitative DataRecovery/Compensation
Epidermal ThicknessMarked thinningVisible thinning vs WTPartial in aged mice
Epidermal StratificationAltered stratificationDisrupted layer organizationLimited recovery
Basal Layer MorphologyMorphological alterationsDistinct alterations notedAge-dependent progression
Cornified Layer FormationImpaired formationReduced cornified envelopeIncomplete restoration
Tight Junction ProteinsTemporarily reduced (E17.5)70% reduction in active Rac1Normalized by E18.5
Lamellar Body SecretionLoss of apical polarizationLoss of restriction to apical compartmentPartially restored
Barrier Function RecoverySignificantly delayedDelay in early barrier recoveryEventually recovers
Wound Healing RateDelayed closureSignificant delay at day 8Eventually heals

CD44 knockout mice exhibit marked epidermal thinning compared to wild-type controls, a phenotype that becomes more pronounced with age [1] [12]. This thinning is accompanied by a significant reduction in hyaluronan staining within the epidermis, suggesting that the structural alterations are directly related to impaired hyaluronan metabolism [1]. The epidermal thinning is not merely a consequence of reduced cell proliferation but also reflects altered keratinocyte differentiation and impaired formation of the cornified envelope [12].

The stratification pattern in CD44 knockout epidermis shows distinct abnormalities. Basal keratinocytes display morphological alterations and appear more elongated with cytoplasmic processes compared to the typical cuboidal morphology observed in wild-type mice [9]. These changes become more evident with age, with the first alterations appearing at three weeks and the full spectrum of morphologic changes developing by six weeks after birth [9].

CD44 deficiency also significantly impacts tight junction assembly and function, which are crucial for proper epidermal stratification. Research has demonstrated that CD44 knockout mice show a delay in embryonic barrier formation associated with alterations in tight junction proteins and partitioning defective 3 [2]. The activity of Rac1, a major regulator of tight junction barrier function, is reduced by approximately 70% in embryonic day 17.5 CD44 knockout skin [2]. This reduction in Rac1 activity correlates with the loss of apical polarization of lamellar body secretion, which is essential for proper barrier function [2].

The impact on lamellar body secretion represents a critical aspect of the CD44 knockout phenotype. In normal epidermis, lamellar bodies are restricted to the apical compartment of granular cells, ensuring proper lipid secretion and barrier formation [2]. In CD44 knockout mice, this polarized localization is lost, with lamellar bodies distributed throughout both apical and basal compartments of cells [2]. This mislocation contributes to delayed barrier recovery following acute barrier disruption [1] [2].

Importantly, many of the structural defects observed in CD44 knockout mice show temporal patterns of recovery or compensation. The alterations in tight junction proteins and partitioning defective 3 that are prominent at embryonic day 17.5 normalize by embryonic day 18.5, coinciding with the recovery of barrier function [2]. However, this compensation is incomplete, as adult CD44 knockout mice continue to show delayed wound healing and impaired responses to barrier disruption [10] [12].

Dates

Last modified: 07-20-2023

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